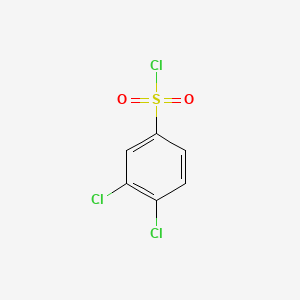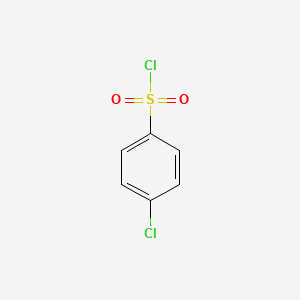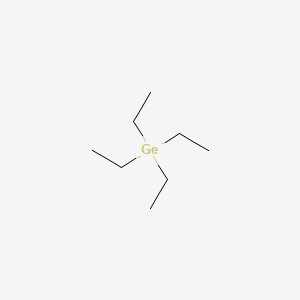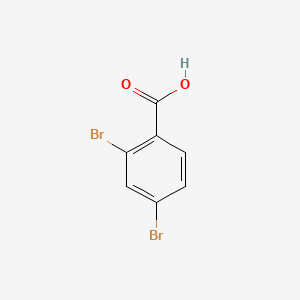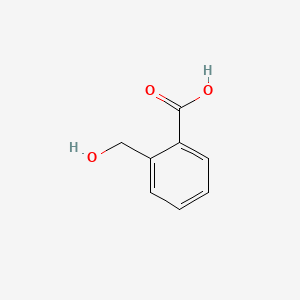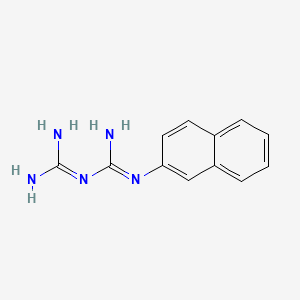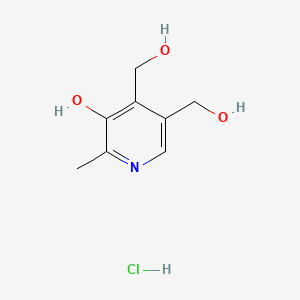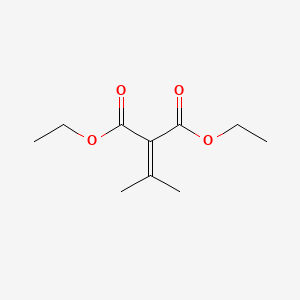
Diethyl isopropylidenemalonate
Vue d'ensemble
Description
Diethyl isopropylidenemalonate is an organic compound with the molecular formula C₁₀H₁₆O₄This compound is a clear, colorless liquid and is used as an intermediate in organic synthesis .
Applications De Recherche Scientifique
Diethyl isopropylidenemalonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including retinoids.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and other industrial applications.
Safety and Hazards
Diethyl isopropylidenemalonate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces. It is advised to use personal protective equipment as required and to prevent the generation of vapor or mist . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Mécanisme D'action
Target of Action
Diethyl isopropylidenemalonate is a chemical compound used in the synthesis of retinoids . The primary targets of this compound are the retinoid receptors in the body, which play a crucial role in cellular growth and differentiation.
Biochemical Pathways
Upon binding to the retinoid receptors, this compound affects several biochemical pathways. These include the retinoic acid pathway, which is involved in cell differentiation, and the retinoid X receptor pathway, which plays a role in regulating lipid and glucose metabolism. The downstream effects of these pathways can vary widely, ranging from changes in cell growth to alterations in metabolic processes .
Pharmacokinetics
Given its molecular weight of 20023 , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific retinoid receptors it targets and the cellular context. In general, activation of retinoid receptors can lead to changes in gene expression that result in altered cell growth and differentiation. This can have wide-ranging effects on the body, influencing everything from skin health to immune function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its ability to bind to retinoid receptors. Additionally, the presence of other molecules can influence the compound’s action. For instance, binding of the compound to plasma proteins can affect its distribution within the body .
Analyse Biochimique
Biochemical Properties
Diethyl isopropylidenemalonate plays a significant role in biochemical reactions, particularly in the synthesis of retinoids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can be reduced using sodium borohydride, indicating its reactivity with reducing agents . The compound’s interaction with enzymes involved in retinoid synthesis suggests its potential role in modulating biochemical pathways related to vision and cellular differentiation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in the synthesis of retinoids implies that it may affect cellular differentiation and proliferation. Retinoids are known to regulate gene expression by activating nuclear receptors, which in turn modulate the transcription of target genes. Therefore, this compound may indirectly influence gene expression and cellular metabolism through its involvement in retinoid synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can undergo reduction reactions, as mentioned earlier, which may lead to the formation of active intermediates that participate in further biochemical reactions. The compound’s ability to interact with enzymes and other proteins suggests that it may act as an enzyme inhibitor or activator, thereby modulating enzymatic activity and influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity with reducing agents like sodium borohydride indicates that it may undergo degradation in the presence of specific chemicals . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting the synthesis of retinoids and supporting cellular differentiation. At high doses, this compound may exhibit toxic or adverse effects, potentially disrupting cellular function and causing toxicity. Threshold effects and dose-response relationships need to be carefully studied to determine the safe and effective dosage range for this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of retinoids. It interacts with enzymes and cofactors that facilitate the conversion of precursor molecules into active retinoids. The compound’s role in these pathways suggests that it may influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications .
Méthodes De Préparation
Diethyl isopropylidenemalonate can be synthesized through the reaction of diethyl malonate with acetone in the presence of acetic anhydride and anhydrous zinc chloride. The reaction mixture is heated at reflux for 20-24 hours, then cooled and diluted with benzene. The resulting solution is washed with water and the organic layers are combined and concentrated. The product is then isolated by fractional distillation under reduced pressure .
Analyse Des Réactions Chimiques
Diethyl isopropylidenemalonate undergoes various types of chemical reactions, including:
Reduction: It can be reduced using sodium borohydride to yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Diethyl isopropylidenemalonate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl bromomalonate: Another ester of malonic acid, used in different substitution reactions.
Diethyl ketomalonate: Used in various organic synthesis reactions
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in the synthesis of complex molecules.
Propriétés
IUPAC Name |
diethyl 2-propan-2-ylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEISAZNMMVPNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218210 | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6802-75-1 | |
| Record name | 1,3-Diethyl 2-(1-methylethylidene)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6802-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of diethyl isopropylidenemalonate?
A1: this compound is an organic compound with the molecular formula C10H16O4. It features a central malonic ester moiety flanked by an isopropylidene group on one side and two ethyl ester groups on the other side.
Q2: What are the main applications of this compound in organic synthesis?
A2: this compound serves as a valuable reagent in organic synthesis, primarily due to its reactive methylene group. This group, situated between two carbonyl groups, exhibits enhanced acidity, allowing it to participate in various reactions, including:
- Condensations with aldehydes: this compound readily condenses with aromatic aldehydes in the presence of sodium amide as a catalyst. This reaction directly yields 5-aryl-2,4-pentadienoic acids, important intermediates in the synthesis of various organic compounds []. This reaction highlights the utility of this compound in forming carbon-carbon bonds and creating more complex molecules.
- Synthesis of heterocyclic compounds: this compound can be used as a starting material for the synthesis of various heterocyclic compounds. For example, it has been employed in the preparation of (2-methyl-2H-chromen-2-yl)acetic acids, which are fatty acids containing an oxygen heterocycle []. This highlights the versatility of the compound in accessing diverse chemical scaffolds.
- Formation of bicyclic phosphate esters: The compound serves as a precursor in the multi-step synthesis of 4-tert-Butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, a bicyclic phosphate ester []. This example showcases the compound's role in constructing complex ring systems with potential biological activity.
Q3: Are there any studies on the toxicity of this compound or its derivatives?
A3: While the provided research does not directly focus on the toxicity of this compound, one study [] investigated the toxicity of a bicyclic phosphate ester synthesized using this compound as a starting material. The research found that the toxicity of these esters is significantly influenced by the size and lipophilicity of the bridgehead substituent. This finding emphasizes the importance of considering the potential toxicological impact of not only the parent compound but also its derivatives.
Q4: What analytical techniques are commonly employed to characterize and study this compound?
A4: Various analytical methods are utilized to characterize and analyze this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and isomerism of this compound and its derivatives. For instance, Nuclear Overhauser Effect (NOE) studies were conducted to elucidate the structures of isomeric bifunctional retinoid analogues synthesized using this compound [].
- Melting Point Determination: The melting point of compounds synthesized using this compound, such as 4-tert-Butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, is an important parameter for their characterization [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


